5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₉H₉ClFN. It is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core structure, substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the catalytic reduction of a nitro group followed by cyclization to form the tetrahydroquinoline ring . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium catalysts for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to biological targets, influencing various biochemical processes. The exact pathways and targets depend on the specific application and require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline include other tetrahydroquinoline derivatives such as:
- 5-chloro-1,2,3,4-tetrahydroquinoline
- 8-fluoro-1,2,3,4-tetrahydroquinoline
- 5,8-dichloro-1,2,3,4-tetrahydroquinoline .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWTMVCHNYTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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